Tetrafluorohydrazine

Vue d'ensemble

Description

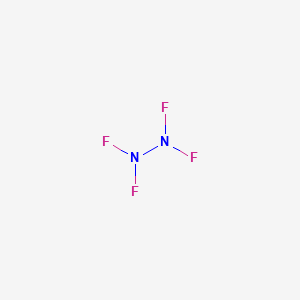

Tetrafluorohydrazine, also known as perfluorohydrazine, is a colorless, nonflammable, and reactive inorganic gas with the chemical formula N₂F₄. It is a fluorinated analog of hydrazine and is known for its high reactivity and hazardous nature. This compound is used in various chemical syntheses and has applications in rocket propellant formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrafluorohydrazine was originally prepared from nitrogen trifluoride using copper as a fluorine atom acceptor. The reaction is as follows: [ 2 \text{NF}_3 + \text{Cu} \rightarrow \text{N}_2\text{F}_4 + \text{CuF}_2 ] Other fluorine atom acceptors, such as carbon, other metals, and nitric oxide, can also be used. These reactions exploit the relatively weak nitrogen-fluorine bond in nitrogen trifluoride .

Industrial Production Methods: In industrial settings, this compound can be synthesized by the thermal conversion of nitrogen trifluoride over liquid mercury or carbon. Optimal reaction conditions include a temperature range of 320°C to 400°C .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrafluorohydrazine undergoes various types of chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent.

Reduction: It can be reduced to form other fluorinated compounds.

Substitution: this compound can participate in substitution reactions, particularly with organic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and other strong oxidizers.

Reduction: Reducing agents such as hydrogen or metals can be used.

Substitution: Organic compounds with double bonds can react with this compound to form vicinal di(difluoroamine)s.

Major Products Formed:

Oxidation: Various oxidized fluorinated compounds.

Reduction: Reduced fluorinated derivatives.

Substitution: Vicinal di(difluoroamine)s.

Applications De Recherche Scientifique

Tetrafluorohydrazine has several scientific research applications, including:

Chemistry: It is used as a precursor or catalyst in organic synthesis.

Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reactions can be of interest in biochemical research.

Industry: this compound has been considered for use as a high-energy liquid oxidizer in rocket fuel formulations.

Mécanisme D'action

Tetrafluorohydrazine exerts its effects primarily through its high reactivity and strong oxidizing properties. It can add across double bonds in organic compounds, forming vicinal di(difluoroamine)s. The molecular targets and pathways involved include the interaction with double bonds and the formation of stable fluorinated products .

Comparaison Avec Des Composés Similaires

Nitrogen Trifluoride (NF₃): A precursor in the synthesis of tetrafluorohydrazine.

Difluoramine (NF₂H): Another fluorinated nitrogen compound with different reactivity.

Hydrazine (N₂H₄): The non-fluorinated analog of this compound.

Comparison:

Reactivity: this compound is more reactive than nitrogen trifluoride and difluoramine due to its multiple fluorine atoms.

Oxidizing Properties: It has stronger oxidizing properties compared to hydrazine.

Activité Biologique

Tetrafluorohydrazine, a nitrogen-containing compound with the chemical formula , is known for its significant biological activity, particularly as a neurotoxin. This article explores its biological effects, mechanisms of toxicity, and relevant research findings.

This compound is a highly reactive compound that can be synthesized through various methods, including the reaction of hydrazine with fluorinated agents. Its unique structure contributes to its reactivity and biological effects. The compound is classified as a neurotoxin, which poses serious health risks upon exposure.

Toxicological Profile

Health Effects:

- Neurotoxicity: this compound is primarily recognized for its neurotoxic effects. Exposure can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity.

- Respiratory Distress: Inhalation or dermal absorption can result in severe respiratory issues and skin irritation.

- Potential Fatality: High levels of exposure may lead to fatal outcomes, necessitating stringent safety protocols in laboratory and industrial settings.

Mechanism of Action:

The neurotoxic effects are attributed to the compound's ability to interfere with cellular functions and induce oxidative stress. This leads to neuronal damage and disruption of normal physiological processes.

Case Studies and Research Findings

-

Neurotoxicity Assessment:

- A study highlighted the effects of this compound on neuronal cells, demonstrating significant cytotoxicity at varying concentrations. The research utilized cell viability assays to quantify the extent of damage caused by the compound.

- Antimicrobial Activity:

- Environmental Impact:

Comparative Analysis

| Property | This compound | Other Hydrazines |

|---|---|---|

| Neurotoxicity | High | Variable |

| Antimicrobial Activity | Moderate | High (in some derivatives) |

| Environmental Toxicity | Significant | Generally lower |

Propriétés

IUPAC Name |

1,1,2,2-tetrafluorohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4N2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFADZIUESKAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(N(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4N2, N2F4 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tetrafluorohydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrafluorohydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064922 | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO] | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluorohydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10036-47-2, 10086-47-2 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrafluorohydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3J2QP9MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.